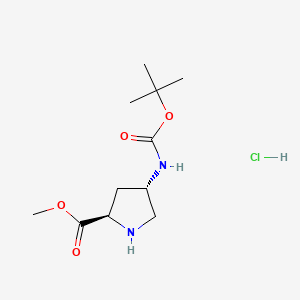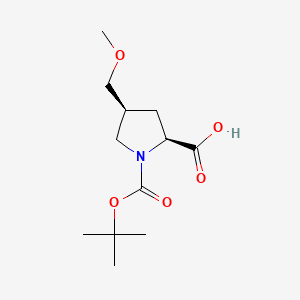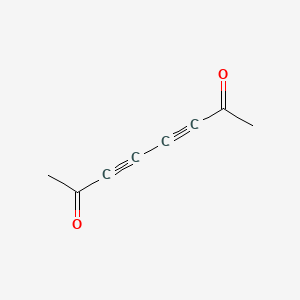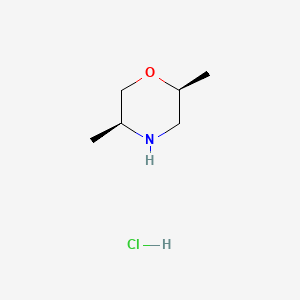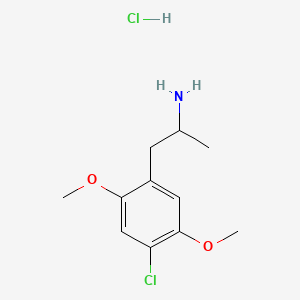
Chlorhydrate de 4-chloro-2,5-DMA
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry: Used as a reference standard in analytical chemistry and forensic toxicology.
Biology: Investigated for its effects on serotonin receptors (e.g., 5-HT2 receptors).
Medicine: Limited information, but its pharmacological properties warrant further study.
Industry: Not commonly used industrially due to its forensic context.
Mécanisme D'action
Target of Action
It is categorized as an amphetamine , which typically exert their effects by interacting with monoamine transporters and influencing the concentration of neurotransmitters in the brain.
Mode of Action
As an amphetamine, it is likely to increase the release or inhibit the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, thereby enhancing their effects .
Result of Action
4-Chloro-2,5-dma hydrochloride has been associated with high addictive liability in rodents . It has also been associated with fatality .
Analyse Biochimique
Biochemical Properties
It is known to be an analog of 2,5-DMA, which activates the serotonin 5-HT2 receptors . This suggests that 4-Chloro-2,5-dma hydrochloride may interact with these receptors and potentially other biomolecules in the body.
Cellular Effects
It is known to have a high addictive liability in rodents
Molecular Mechanism
As an analog of 2,5-DMA, it is presumed to exert its effects through interactions with the serotonin 5-HT2 receptors
Dosage Effects in Animal Models
In animal models, 4-Chloro-2,5-dma hydrochloride has been shown to have a high addictive liability
Méthodes De Préparation
Voies de synthèse: La voie de synthèse pour molécule.
Conditions de réaction: Les conditions de réaction spécifiques peuvent varier, mais impliquent généralement la chloration du composé précurseur.
Production industrielle: Les informations sur les méthodes de production industrielle à grande échelle sont limitées en raison de son contexte médico-légal et de recherche.
Analyse Des Réactions Chimiques
Réactions: peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution.
Réactifs et conditions courants: Ces réactions peuvent impliquer des réactifs tels que des agents oxydants (par exemple, KMnO4), des agents réducteurs (par exemple, LiAlH4) et des agents halogénants (par exemple, Cl2).
Principaux produits: Les principaux produits formés dépendent des conditions de réaction spécifiques. Par exemple, la chloration donne .
Applications de la recherche scientifique
Chimie: Utilisé comme étalon de référence en chimie analytique et en toxicologie médico-légale.
Biologie: Enquête sur ses effets sur les récepteurs de la sérotonine (par exemple, les récepteurs 5-HT2).
Médecine: Informations limitées, mais ses propriétés pharmacologiques justifient des études plus approfondies.
Industrie: Non couramment utilisé dans l'industrie en raison de son contexte médico-légal.
Mécanisme d'action
Cibles: interagit probablement avec les récepteurs de la sérotonine (par exemple, les récepteurs 5-HT2).
Voies: L'activation de ces récepteurs peut moduler la libération de neurotransmetteurs et affecter le comportement.
Comparaison Avec Des Composés Similaires
Composés similaires: Autres amphétamines substituées, telles que , , et analogues apparentés.
Unicité: La substitution de chlore en position 4 la distingue des autres composés.
Propriétés
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2.ClH/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2;/h5-7H,4,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWCUOAJVCUYGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1OC)Cl)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679946 | |
| Record name | 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42203-77-0 | |
| Record name | 4-Chloro-2,5-dma hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042203770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOC hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/126UOM158R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




